
Racemethionine
Overview
Description
Racemethionine (DL-methionine, CAS 59-51-8) is a racemic mixture of L-methionine and D-methionine enantiomers. It is a sulfur-containing amino acid derivative with a molecular formula of $ \text{C}5\text{H}{11}\text{NO}_2\text{S} $ and a molecular weight of 149.21 g/mol. This compound is distinct from its enantiopure counterparts (L- and D-methionine) due to its equimolar composition of both stereoisomers. Key properties include:
- Solubility: Moderately soluble in water (solubility increases with temperature), slightly soluble in 95% ethanol, and insoluble in ether .
- Therapeutic Uses: Acts as a urinary acidifier, hepatoprotectant, and antidote for acetaminophen overdose when N-acetylcysteine is unavailable .
- Physicochemical Data: Density of 1.340 g/cm³, pKa values of 2.28 (carboxyl group) and 9.21 (amino group) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Racemethionine can be synthesized through the chemical reaction of acrolein with methyl mercaptan, followed by the addition of ammonia and hydrogen cyanide. The resulting intermediate is then hydrolyzed to produce this compound. This process involves several steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and other separation techniques to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Racemethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: This compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives
Scientific Research Applications
Hepatoprotective Effects
Racemethionine has been extensively studied for its hepatoprotective properties, particularly against drug-induced liver injuries. A notable study examined its efficacy against rifampicin-induced hepatotoxicity in Wistar albino rats. The findings indicated that this compound significantly normalized elevated serum levels of liver enzymes such as aspartate aminotransferase (ASAT), alanine aminotransferase (ALAT), and alkaline phosphatase (ALP) that are typically indicative of liver damage. The study concluded that this compound could serve as a potent hepatoprotective agent, particularly in models of drug-induced liver injury .
Biochemical Parameters | Control Group | This compound Treated Group |
---|---|---|
ASAT (U/L) | Elevated | Normalized |
ALAT (U/L) | Elevated | Normalized |
ALP (U/L) | Elevated | Normalized |
Total Cholesterol (mg/dL) | Slightly Elevated | Slightly Raised |
Cancer Research
Recent research has highlighted the role of methionine restriction, which includes this compound, in cancer therapy. A study published in Nature Metabolism demonstrated that methionine restriction could repress cancer growth and enhance therapeutic responses in preclinical models. However, the study also revealed complexities regarding immune responses; while methionine restriction inhibited tumor growth in immunocompromised mice, it adversely affected antitumor immunity in immunocompetent mice. This suggests that the application of this compound in cancer therapy requires careful consideration of its effects on both tumor biology and the immune system .
Metabolic Studies
This compound's role extends to metabolic studies where it has been implicated in sulfur metabolism and its effects on health outcomes. Methionine is essential for various metabolic processes, including the synthesis of cysteine and the production of hydrogen sulfide, which plays a critical role in cellular signaling and immune function. Studies have shown that dietary intake of methionine correlates with various health risks, including breast cancer; however, results are often inconclusive and require further investigation .
Clinical Applications
In clinical settings, this compound is utilized to acidify urine, which can be beneficial in certain medical conditions. This property is particularly useful for managing urinary pH levels in patients undergoing specific treatments or those with certain metabolic disorders .
Case Studies
- Hepatotoxicity Management : In a controlled study involving rats treated with rifampicin, this compound was administered to assess its protective effects against liver damage. The results showed significant improvements in liver enzyme levels post-treatment, suggesting its potential as a therapeutic agent for drug-induced liver toxicity .
- Cancer Growth Inhibition : Research on the impact of methionine restriction on tumor growth revealed that while it could inhibit growth in some contexts, it also complicated immune responses, necessitating a nuanced approach to its application in cancer therapies .
Mechanism of Action
Racemethionine acts as a urine acidifier by lowering the urinary pH, which helps produce ammonia-free urine. This mechanism is beneficial in preventing liver damage in cases of acetaminophen poisoning. Additionally, this compound provides a source of sulfur and methyl groups for various biochemical processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Similarities
Racemethionine is compared primarily with its enantiomers, L-methionine and D-methionine , which share identical molecular formulas but differ in stereochemistry.
Table 1: Chemical and Functional Comparison
Metabolic and Therapeutic Differences
- L-Methionine : Directly incorporated into proteins and critical for methylation reactions. Elevated levels are associated with metabolic disorders like homocystinuria.
- D-Methionine : Converted to L-methionine in vivo but shows delayed metabolic integration. Used experimentally to study enantioselective enzyme activity .
- This compound: Combines properties of both enantiomers but lacks proteinogenic utility. Its racemic nature enhances solubility under certain conditions, making it effective for urinary acidification and detoxification. In mice infected with Echinococcus granulosus, this compound levels increased significantly, suggesting a role in stress-response pathways .
Table 2: Therapeutic and Metabolic Profiles
Research Findings and Clinical Relevance
- Metabolic Studies: In murine models, this compound accumulation during infection correlated with altered amino acid metabolism, particularly in lysine degradation and tryptophan pathways .
- Clinical Use : this compound is preferred over L-methionine for urinary acidification due to its rapid excretion and lower risk of metabolic overload .
Biological Activity
Racemethionine, a sulfur-containing amino acid, is a stereoisomer of methionine and has garnered attention for its biological activities, particularly in hepatoprotection and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in animal models, and implications for human health.
Case Study: Hepatotoxicity Induced by Rifampicin
A significant investigation into the hepatoprotective effects of this compound was conducted using Wistar albino rats subjected to Rifampicin-induced hepatotoxicity. The study aimed to assess this compound's ability to mitigate liver damage caused by this antibiotic, commonly used in tuberculosis treatment.
- Methodology : Rats were divided into groups, with one group receiving this compound alongside Rifampicin. Biochemical parameters were measured post-treatment.
- Results : The administration of this compound resulted in a marked reduction in serum levels of liver enzymes:
Table 1 summarizes the biochemical parameters:
Parameter | Control Group | This compound Group | Rifampicin Group |
---|---|---|---|
ASAT | Elevated | Normalized | Elevated |
ALAT | Elevated | Normalized | Elevated |
ALP | Elevated | Reduced | Elevated |
TC | Normal | Slightly Elevated | Normal |
This study concluded that this compound could serve as an effective hepatoprotective agent against drug-induced liver injury.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Methionine and its derivatives, including this compound, exhibit antioxidant capabilities that help reduce oxidative stress in tissues. This is particularly relevant in conditions involving inflammation and cellular damage.
- Methylation Reactions : Methionine plays a crucial role in methylation processes within the body, influencing gene expression and protein function. Alterations in methionine levels can impact various metabolic pathways .
3. Implications for Kawasaki Disease
Recent studies have highlighted the potential role of serum methionine levels as biomarkers for Kawasaki Disease (KD). Research indicated that alterations in serum methionine were associated with disease severity and inflammatory responses in KD patients.
- Findings : In a cohort study involving KD patients, serum methionine levels were significantly lower compared to healthy controls. This reduction correlated with increased inflammatory markers such as C-reactive protein (CRP) and was restored following intravenous immunoglobulin (IVIG) treatment .
4. Conclusion
This compound demonstrates promising biological activities, particularly in hepatoprotection and potential implications for inflammatory diseases like Kawasaki Disease. Its ability to normalize biochemical markers associated with liver function underscores its therapeutic potential. Further research is warranted to explore its mechanisms and applications in clinical settings.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Racemethionine (DL-methionine) that influence experimental design in pharmacological studies?
this compound’s solubility profile (sparingly soluble in water, very slightly soluble in alcohol) and pH-dependent ionization (pKa₁ = 2.28, pKa₂ = 9.21) require careful solvent selection and pH adjustments in dissolution studies. For instance, solubility increases with temperature in aqueous solutions but remains limited in nonpolar solvents, necessitating pre-formulation strategies like co-solvency or buffering for in vitro assays . Analytical methods such as HPLC with UV detection are recommended for quantification due to its crystalline purity requirements .
Q. How can researchers validate the identity and purity of this compound in synthetic or commercial samples?
Newly synthesized this compound must be characterized using orthogonal techniques:
- Optical rotation : Confirm racemic nature (specific rotation near zero).
- Spectroscopy : NMR (¹H/¹³C) to verify absence of stereoisomeric impurities.
- Chromatography : Chiral HPLC to resolve D- and L-enantiomers. Known compounds should reference CAS 59-51-8 and match pharmacopeial standards (e.g., USP-NF specifications for pH and solubility) . For commercial samples, cross-check certificates of analysis with independent assays .
Q. What methodologies are optimal for studying this compound’s role as a hepatoprotectant in preclinical models?
- In vitro : Use primary hepatocytes or HepG2 cells exposed to acetaminophen-induced toxicity. Measure glutathione depletion and cell viability (MTT assay) with this compound co-treatment .
- In vivo : Rodent models with acetaminophen overdose; monitor ALT/AST levels and hepatic glutathione recovery. Dose-response studies should account for this compound’s urinary acidification effects, which may confound renal parameters .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved across studies?
Discrepancies often arise from:
- Formulation differences : Particle size (micronized vs. coarse) affecting dissolution rates.
- Analytical variability : Ensure standardized bioanalytical protocols (e.g., LC-MS/MS for plasma quantification).
- Species-specific metabolism : Compare rodent vs. human liver microsomal stability assays. Meta-analyses should stratify data by formulation type and species, with error propagation models to quantify uncertainty .
Q. What experimental frameworks are suitable for elucidating this compound’s stereospecific interactions in biological systems?
- Comparative studies : Synthesize/enrich D- and L-methionine separately. Test enantiomers in transport assays (e.g., Caco-2 monolayers) to assess intestinal absorption asymmetry.
- Molecular docking : Model this compound’s binding to methionine adenosyltransferase (MAT) isoforms.
- Isotope tracing : Use ¹³C-labeled this compound to track metabolic flux in sulfur-containing pathways .
Q. How should researchers design studies to address this compound’s dual role as a detoxifying agent and potential metabolic disruptor?
- Dose optimization : Balance hepatoprotective glutathione synthesis against homocysteine elevation risks.
- Longitudinal monitoring : In chronic use models, assess methylation capacity (SAM/SAH ratios) and epigenetic markers.
- Control for confounders : Dietary methionine intake must be standardized to isolate this compound-specific effects .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous populations?
- Non-linear regression : Fit data to sigmoidal or biphasic models (e.g., hormetic effects).
- Covariate adjustment : Use ANCOVA for variables like baseline glutathione levels.
- Bayesian hierarchical models : Account for inter-study variability in meta-analyses .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Protocol transparency : Document reaction conditions (temperature, catalysts) and purification steps (recrystallization solvents) in supplementary materials .
- Inter-laboratory validation : Share samples with third-party labs for NMR and elemental analysis.
- Adhere to pharmacopeial guidelines : USP-NF specifications for identity tests (e.g., pH, optical rotation) .
Q. Data Reporting and Validation
Q. What are the minimum reporting standards for this compound studies to enable replication?
- Material details : CAS 59-51-8, supplier/lot number, purity (≥98% by HPLC).
- Experimental parameters : Solvent systems, pH, temperature, and incubation times.
- Raw data accessibility : Deposit chromatograms, spectral data, and toxicity datasets in public repositories (e.g., Zenodo) .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.
- Light protection : Use amber vials to prevent photodegradation, as specified in pharmacopeias .
- Documentation : Report storage conditions and pre-experiment equilibration steps .
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DL-METHIONINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020821 | |
Record name | DL-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
Record name | Methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Polymethionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16731 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DL-Methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17083 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Racemethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DL-METHIONINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DL-Methionine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Racemethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
Record name | Racemethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DL-METHIONINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DL-Methionine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.3 | |
Record name | DL-METHIONINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
Record name | (±)-Methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemethionine [USAN:USP:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racemethionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC522406 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC118113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-METHIONINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methionine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RACEMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Racemethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DL-METHIONINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
281 °C | |
Record name | Racemethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.